molecular formula C20H17ClO B032094 4-Methoxytrityl chloride CAS No. 14470-28-1

4-Methoxytrityl chloride

Cat. No. B032094
CAS RN: 14470-28-1
M. Wt: 308.8 g/mol
InChI Key: OBOHMJWDFPBPKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxytrityl chloride typically involves the reaction of mercapto acids with Mmt-chloride or the reaction of halo acids with Mmt-thiol. These methods provide a way to obtain 4-Methoxytrityl (Mmt)-mercapto acids, which are used in the solid-phase synthesis of small libraries of mercaptoacylamino acids and mercaptoacyl peptides. The removal of the Mmt-group is performed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) using triethylsilane (TES) as a scavenger (Mourtas, Gatos, Kalaitzi, Katakalou, & Barlos, 2001).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as methoxycarbonylsulfenyl chloride, have been determined in both gas and solid phases by various spectroscopic and diffraction methods. These studies reveal structures with a planar C-O-C(O)-S-Cl skeleton, demonstrating the planarity and conformational preferences of these molecules. Such analyses are crucial for understanding the reactivity and properties of 4-Methoxytrityl chloride (Erben, Della Védova, Romano, Boese, Oberhammer, Willner, & Sala, 2002).

Scientific Research Applications

  • Synthesis of Mercapto Acids and Peptides : S-4-Methoxytrityl mercapto acids are used in the solid-phase synthesis of small libraries of mercaptoacylamino acids and mercaptoacyl peptides, indicating their utility in peptide synthesis and drug development (Mourtas et al., 2001).

  • Organic Synthesis : Power ultrasound facilitates the rapid preparation of 4-methoxybenzyl chloride (PMB-Cl), providing protected phenolic ether intermediates for organic synthesis (Luzzio & Chen, 2008).

  • Cellulose Modification : The use of a 4-methoxytrityl moiety in an ionic liquid increases the reactivity of cellulose, enabling the production of 2,6-di-O-(4-methoxytrityl)cellulose in a single step. This modification could be significant in material sciences, especially in the field of cellulose-based materials (Granström et al., 2009).

  • Textile Industry : Novel hydrazono-hydrazonoyl chlorides with pyrazole moiety, derived from 4-Methoxytrityl chloride, are used for dyeing and functionalizing cotton fabrics. This improves color fastness, antibacterial properties, and sun protection, indicating its relevance in textile engineering and material science (Abdel-Wahab, Mohamed & Fahmy, 2020).

  • Solid-Phase Synthesis : Polymer-bound trityl chloride resins, which include 4-Methoxytrityl chloride, are used to immobilize various acids, amines, and alcohols in solid-phase synthesis. This is important in the field of combinatorial chemistry and pharmaceutical research (Mo, 2003).

  • Synthesis of Phenoxan : In the total synthesis of phenoxan, a compound with anti-HIV activity, 2-methoxypyran-4-ones are used as precursors. These are transformed from 4-hydroxypyran-2-ones prepared using 4-Methoxytrityl chloride, highlighting its application in medicinal chemistry (Garey et al., 1995).

Safety And Hazards

4-Methoxytrityl chloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Methoxytrityl chloride is used in the synthesis of peptide alcohols and amines . It is also used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHMJWDFPBPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162787
Record name p-(Chlorodiphenylmethyl)anisole
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Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxytrityl chloride

CAS RN

14470-28-1
Record name 4-Methoxytrityl chloride
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Record name p-(Chlorodiphenylmethyl)anisole
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Record name 14470-28-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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